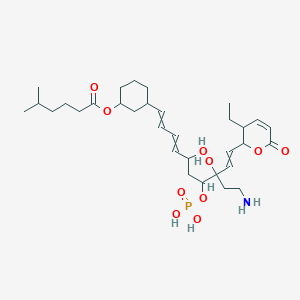![molecular formula C13H10BrN3O5 B1227710 2,4-dioxo-1H-pyrimidine-5-carboxylic acid [2-(2-bromoanilino)-2-oxoethyl] ester](/img/structure/B1227710.png)
2,4-dioxo-1H-pyrimidine-5-carboxylic acid [2-(2-bromoanilino)-2-oxoethyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dioxo-1H-pyrimidine-5-carboxylic acid [2-(2-bromoanilino)-2-oxoethyl] ester is a pyrimidinecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- A study by Grant, Seemann, and Winthrop (1956) in the Canadian Journal of Chemistry discusses the synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, providing foundational knowledge relevant to similar compounds such as the one (Grant, Seemann, & Winthrop, 1956).
- In The Journal of Organic Chemistry, Marcotte, Rombouts, and Lubell (2003) describe the diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines, demonstrating the versatility in creating a variety of related compounds (Marcotte, Rombouts, & Lubell, 2003).
Chemical Reactions and Derivatives :
- Rao and Reddy (2006) in Phosphorus, Sulfur, and Silicon and the Related Elements explore the condensation of pyrimidine carboxylic acid derivatives with 3-(2-bromoacetyl)coumarins, a process that could be analogous to reactions involving the compound (Rao & Reddy, 2006).
- Kappe and Roschger (1989) in the Journal of Heterocyclic Chemistry investigate various reactions of tetrahydropyrimidine-5-carboxylic acid derivatives, providing insights into the chemical behavior of similar pyrimidine compounds (Kappe & Roschger, 1989).
Structural Analysis and Properties :
- The study by Zavodnik et al. (2005) in Acta Crystallographica Section E-Structure Reports Online examines the crystal structure of a related compound, highlighting the importance of structural analysis in understanding the properties of such molecules (Zavodnik et al., 2005).
Potential Biological Applications :
- Dorigo et al. (1996) in the Journal of Medicinal Chemistry explore the cardiotonic activity of novel pyrimidine derivatives, which might suggest potential biological applications for structurally related compounds (Dorigo et al., 1996).
Eigenschaften
Molekularformel |
C13H10BrN3O5 |
|---|---|
Molekulargewicht |
368.14 g/mol |
IUPAC-Name |
[2-(2-bromoanilino)-2-oxoethyl] 2,4-dioxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H10BrN3O5/c14-8-3-1-2-4-9(8)16-10(18)6-22-12(20)7-5-15-13(21)17-11(7)19/h1-5H,6H2,(H,16,18)(H2,15,17,19,21) |
InChI-Schlüssel |
CEHDVRLOYYUQEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CNC(=O)NC2=O)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



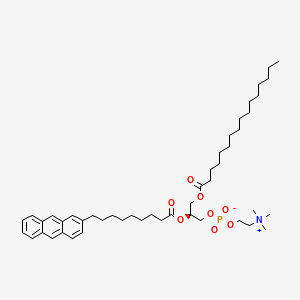
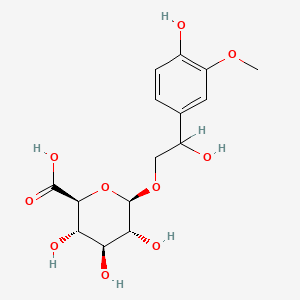
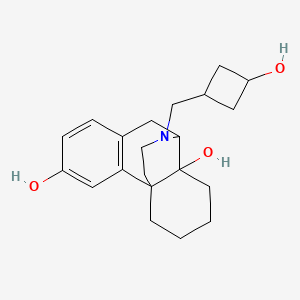
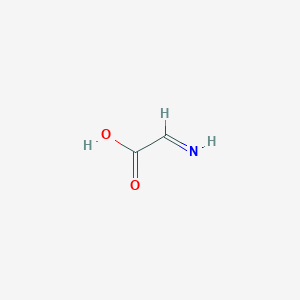
![N-[amino-[2-(1H-indol-3-yl)ethylimino]methyl]-4-chlorobenzamide](/img/structure/B1227635.png)
![N-(4-ethoxyphenyl)-2-[(6-phenyl-4-thieno[2,3-d]pyrimidinyl)thio]propanamide](/img/structure/B1227636.png)
![3-[2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B1227639.png)
![1-(2-Furanyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone](/img/structure/B1227640.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1227641.png)
![N-(3-acetylphenyl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1227642.png)
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B1227643.png)
![3-chloro-N-[4-[(1-oxo-2-phenylethyl)amino]phenyl]benzamide](/img/structure/B1227644.png)
